
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an ethynyl group attached to a phenyl ring, which is further connected to a pyrazol-4-amine moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the coupling of 3-ethynylaniline with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced saturated derivatives, and various substituted pyrazol-4-amine derivatives.
Applications De Recherche Scientifique
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound can be utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer treatment.
N-(3-Ethynylphenyl)acetamide: Used in various chemical synthesis applications.
Uniqueness
N-(3-Ethynylphenyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C11H9N3 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
N-(3-ethynylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H9N3/c1-2-9-4-3-5-10(6-9)14-11-7-12-13-8-11/h1,3-8,14H,(H,12,13) |
Clé InChI |
RIFODVSHPRTLCO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


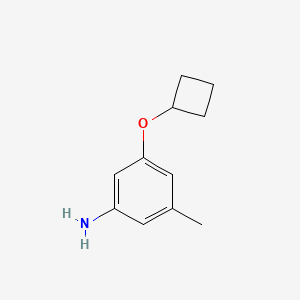
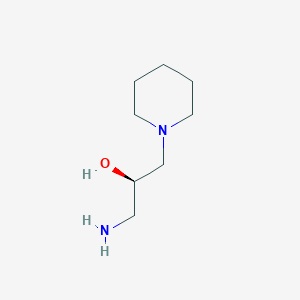
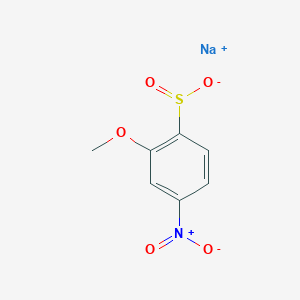
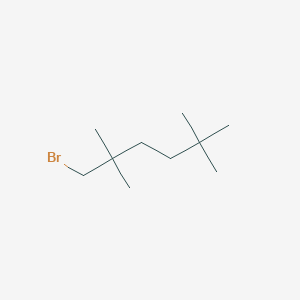
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
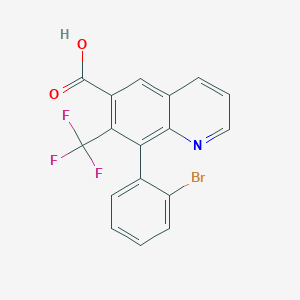
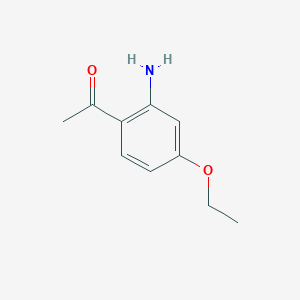
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
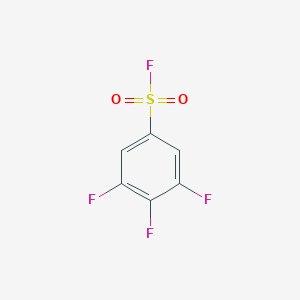
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)

